molecular formula C10H12ClNO B1512840 (1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride CAS No. 904316-35-4

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

Cat. No. B1512840
CAS RN: 904316-35-4
M. Wt: 197.66 g/mol
InChI Key: KZEOPJJQWXUEOS-DHTOPLTISA-N
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Description

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride, also known as (R,R)-ADTN.HCl, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of naphtholamines and has been shown to exhibit a range of biochemical and physiological effects.HCl.

Mechanism of Action

The mechanism of action of (R,R)-ADTN.HCl involves its interaction with D1-like dopamine receptors. Upon binding to these receptors, (R,R)-ADTN.HCl activates intracellular signaling pathways that ultimately lead to the release of dopamine. This release of dopamine is responsible for the observed physiological effects of (R,R)-ADTN.HCl.
Biochemical and Physiological Effects:
(R,R)-ADTN.HCl has been shown to exhibit a range of biochemical and physiological effects. These effects include increased locomotor activity, enhanced reward sensitivity, and modulation of addiction-related behaviors. (R,R)-ADTN.HCl has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R,R)-ADTN.HCl in lab experiments is its selectivity for D1-like dopamine receptors. This selectivity allows for the specific activation of these receptors, which can be useful in studying the role of dopamine in various physiological processes. However, one limitation of (R,R)-ADTN.HCl is its relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are several potential future directions for the use of (R,R)-ADTN.HCl in scientific research. One area of interest is the role of dopamine in social behavior, and (R,R)-ADTN.HCl could be used to investigate this further. Another potential direction is the development of new compounds based on the structure of (R,R)-ADTN.HCl that could have improved pharmacokinetic properties. Finally, (R,R)-ADTN.HCl could be used in combination with other compounds to study the interaction between different neurotransmitter systems.
Conclusion:
In conclusion, (R,R)-ADTN.HCl is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects and has been used to investigate the role of dopamine in various physiological processes. While there are some limitations to the use of (R,R)-ADTN.HCl in lab experiments, there are also several potential future directions for its use in scientific research.

Scientific Research Applications

(R,R)-ADTN.HCl has been extensively used in scientific research as a tool to study the dopamine system in the brain. This molecule is a potent dopamine receptor agonist and has been shown to selectively activate D1-like receptors. (R,R)-ADTN.HCl has been used to investigate the role of dopamine in various physiological processes, including locomotor activity, reward, and addiction.

properties

IUPAC Name

(1R,2R)-2-amino-1,2-dihydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,9-10,12H,11H2;1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOPJJQWXUEOS-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@H]([C@@H](C=CC2=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746361
Record name (1R,2R)-2-Amino-1,2-dihydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

CAS RN

904316-35-4
Record name (1R,2R)-2-Amino-1,2-dihydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
Reactant of Route 2
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
Reactant of Route 3
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
Reactant of Route 4
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
Reactant of Route 5
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
Reactant of Route 6
(1R,2R)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

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